molecular formula C17H22N4O B1233632 1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide

1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide

Cat. No.: B1233632
M. Wt: 298.4 g/mol
InChI Key: DDHAJFBBJWHSBR-YHWZYXNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for BP4.879a involve several steps. The compound is typically synthesized through a series of chemical reactions that include the introduction of functional groups and purification processes. Industrial production methods often involve large-scale chemical synthesis using advanced equipment to ensure high purity and yield.

Chemical Reactions Analysis

BP4.879a undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BP4.879a has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BP4.879a involves its interaction with specific molecular targets and pathways. It is known to affect cellular metabolism and growth by disrupting endocrine functions in aquatic animals . The compound’s molecular targets include various receptors and enzymes involved in these pathways.

Comparison with Similar Compounds

BP4.879a can be compared with other similar compounds, such as benzophenone-3 and benzophenone-4. These compounds share similar UV-filtering properties but differ in their chemical structures and reactivity. For example, benzophenone-4 has a sulfonate group that makes it less reactive than benzophenone-3

Conclusion

BP4.879a is a compound with diverse applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]indazole-3-carboxamide

InChI

InChI=1S/C17H22N4O/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,22)/t11?,12-,13+

InChI Key

DDHAJFBBJWHSBR-YHWZYXNKSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Synonyms

1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
LY 278584
LY 278584, endo-(isomer)
LY-278584
LY278584

Origin of Product

United States

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